(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Overview
Description
The compound contains several functional groups including a dimethylamino group, a trifluoromethyl group, an anilino group, and a thiazolyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Scientific Research Applications
Synthesis and Derivative Applications
Compounds related to (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one have been utilized in the synthesis of various chemical derivatives. For instance, similar compounds have been used in the synthesis of 1,4-dihydropyridine derivatives, which are important in medicinal chemistry (Stanovnik et al., 2002). These derivatives have a wide range of biological activities.
Chemical Structure and Properties
Studies on the chemical structure and properties of related compounds reveal intricate details about their molecular configuration. For example, analysis of the crystal structure of a similar compound indicated the planarity of the 3-(dimethylamino)prop-2-en-1-one unit and its dihedral angle with the thiazole ring, which can be crucial for understanding its chemical behavior (You, Shi, & Yu, 2012).
Photophysical Properties
The photophysical properties of related compounds, particularly their fluorescence and absorption behavior, have been a subject of interest. This is particularly relevant for the development of new materials in fields like photonics and sensors (Rurack et al., 2000).
Corrosion Inhibition
Certain thiazole derivatives, closely related to the compound , have been explored as corrosion inhibitors for metals like mild steel in acidic solutions. This application is significant for industries dealing with metal preservation and longevity (Quraishi & Sharma, 2005).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial activity of thiazolidinone derivatives, which are structurally related to the compound of interest. These derivatives show significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antidiabetic Activity
Research on substituted phenylprop-2-en-1-ones, which are structurally similar, has shown potential antidiabetic activity. This suggests a possible avenue for therapeutic application in diabetes management (Patil et al., 2013).
properties
IUPAC Name |
3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-21(2)9-8-13(23)14-10-20-15(24-14)22(3)12-6-4-11(5-7-12)16(17,18)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQGMOWMWZFSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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